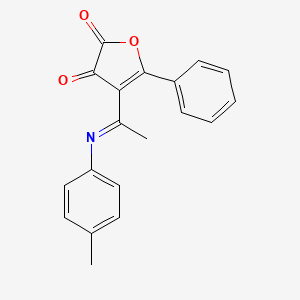
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with phenyl and methylphenyl imino groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the furan ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The furan ring’s electron-rich nature allows it to participate in various chemical reactions, influencing the compound’s overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-ethyl-2-amino-1-phenylpropan-1-one
Uniqueness
Compared to similar compounds, 4-(1-((4-Methylphenyl)imino)ethyl)-5-phenyl-2,3-furandione stands out due to its unique combination of a furan ring with phenyl and methylphenyl imino groups
Properties
CAS No. |
88556-37-0 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-[C-methyl-N-(4-methylphenyl)carbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C19H15NO3/c1-12-8-10-15(11-9-12)20-13(2)16-17(21)19(22)23-18(16)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
SLLATRHRHWTMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















